Phosphorus triiodide

Description

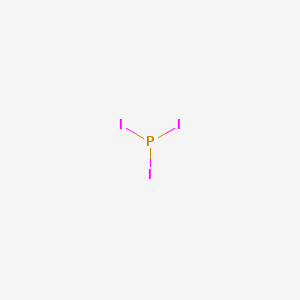

Structure

3D Structure

Properties

IUPAC Name |

triiodophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I3P/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHNNJXWQYFUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PI3, I3P | |

| Record name | Phosphorus triiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_triiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065475 | |

| Record name | Phosphorous triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6872 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-01-1 | |

| Record name | Phosphorous triiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13455-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus triiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous triiodide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS TRIIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82QUK78Y7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Properties of Phosphorus Triiodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, bonding, and key chemical properties of phosphorus triiodide (PI₃). It is intended for a technical audience and details the theoretical basis of its geometry, experimental data, and protocols for its synthesis.

Molecular Structure and Bonding

This compound is an inorganic compound with the chemical formula PI₃, consisting of a central phosphorus atom covalently bonded to three iodine atoms. It exists as a dark red, crystalline solid at room temperature and is a valuable reagent in organic synthesis, particularly for the conversion of alcohols to alkyl iodides.[1]

VSEPR Theory and Molecular Geometry

The molecular geometry of this compound can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central phosphorus atom has five valence electrons. It forms single covalent bonds with three iodine atoms, utilizing three of its valence electrons. The remaining two valence electrons exist as a non-bonding lone pair.

This arrangement results in four regions of electron density around the central phosphorus atom: three bonding pairs and one lone pair. According to VSEPR theory, these electron pairs arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.

However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal . The lone pair of electrons exerts a greater repulsive force than the bonding pairs, compressing the I-P-I bond angles to be less than the ideal tetrahedral angle of 109.5°.[2][3] This repulsion results in the characteristic pyramidal shape of the molecule.

Hybridization

To accommodate the four electron pairs, the phosphorus atom undergoes sp³ hybridization. One 3s and three 3p orbitals of the phosphorus atom combine to form four equivalent sp³ hybrid orbitals. Three of these orbitals overlap with the p-orbitals of the iodine atoms to form three P-I sigma (σ) bonds, while the fourth sp³ hybrid orbital is occupied by the lone pair of electrons.

Quantitative Structural Data

The precise molecular dimensions and crystal structure of this compound have been determined experimentally. The definitive study by Lance, Haschke, and Peacor in 1976 utilized single-crystal X-ray diffraction to elucidate these parameters.

| Parameter | Experimental Value | Theoretical Basis |

| Molecular Geometry | Trigonal Pyramidal | VSEPR Theory (AX₃E₁ configuration) |

| Electron Geometry | Tetrahedral | Four electron domains (3 bonding pairs, 1 lone pair) around the central P atom |

| I-P-I Bond Angle | Approximately 102° | Lone pair-bond pair repulsion is greater than bond pair-bond pair repulsion |

| P-I Bond Length | 243 picometers (pm) | Covalent radius of phosphorus and iodine atoms with sp³ hybridization |

| Crystal System | Hexagonal | Determined by single-crystal X-ray diffraction |

Data sourced from established chemical literature and corroborated by multiple sources.[1][4]

Experimental Protocols

Synthesis of this compound from Red Phosphorus and Iodine

This protocol describes the synthesis of this compound from the direct reaction of red phosphorus and iodine in an inert solvent. This method is preferred for its safety and control over the highly exothermic reaction.

Materials:

-

Red phosphorus (amorphous)

-

Iodine (crystalline, powdered)

-

Carbon disulfide (CS₂), anhydrous

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

-

Setup: Assemble the round-bottom flask with the reflux condenser under an inert atmosphere. Ensure all glassware is dry.

-

Reactant Addition: To the flask, add 2.5 g of red phosphorus and 25 mL of anhydrous carbon disulfide.

-

Iodine Addition: Slowly add 25 g of powdered iodine to the stirring suspension in small portions over a period of approximately 20-30 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.[5]

-

Reaction: After the complete addition of iodine, allow the mixture to stand for 10 minutes to ensure the initial exothermic reaction has subsided.[5] Then, heat the mixture to a gentle reflux using a water bath for one hour to drive the reaction to completion.[5] The reaction equation is: 2 P(s) + 3 I₂(s) → 2 PI₃(s)

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The this compound will crystallize from the carbon disulfide solution upon cooling.

-

Isolate the dark red crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold, anhydrous carbon disulfide to remove any unreacted iodine.

-

Dry the purified this compound crystals under vacuum.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

-

Melting Point Determination: Pure this compound has a melting point of 61.2 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy will show a characteristic chemical shift for this compound.

-

X-ray Diffraction (XRD): Powder or single-crystal XRD can be used to confirm the crystal structure.

Diagrams

VSEPR Model of this compound

Caption: VSEPR model of PI₃ showing the trigonal pyramidal geometry.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. The Phosphorus Bond, or the Phosphorus-Centered Pnictogen Bond: The Covalently Bound Phosphorus Atom in Molecular Entities and Crystals as a Pnictogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. gauthmath.com [gauthmath.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to Phosphorus Triiodide: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Phosphorus Triiodide (PI₃), a versatile and reactive reagent in modern organic synthesis. The document details its key characteristics, important reactions, and standardized experimental protocols, with a focus on applications relevant to research and drug development.

Core Physical and Chemical Properties

This compound is an inorganic compound that appears as a dark red, crystalline solid at room temperature.[1] It is a highly reactive molecule, a characteristic attributed to the weak P-I bond and its pyramidal molecular structure.[2][3] Due to its instability, especially in the presence of moisture, it must be handled with care under inert conditions.[1] While considered too unstable to be stored for long periods, it is commercially available for laboratory use.[4]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | PI₃ | [4][5] |

| Molecular Weight | 411.69 g/mol | [1][6] |

| Appearance | Dark red crystalline solid | [1][4] |

| Melting Point | 61.2 °C (334.3 K) | [2][4][7] |

| Boiling Point | Decomposes at 200 °C (473 K) | [4][7] |

| Density | 4.18 g/cm³ at 25 °C | [1][4][6] |

| Solubility | Decomposes in water. Soluble in carbon disulfide and benzene. | [4][7] |

| Molecular Shape | Trigonal pyramidal | [1][2] |

| P-I Bond Angle | ~102° | [1] |

| Standard Enthalpy of Formation (ΔH°f) | -46 kJ/mol (for solid) | [3][4] |

| Dipole Moment | ~0 D in carbon disulfide solution | [8][9] |

Key Chemical Reactions and Applications

This compound is a powerful and widely used reagent in organic chemistry, primarily for the conversion of alcohols to alkyl iodides. It also functions as a potent reducing and deoxygenating agent.[4][10]

Hydrolysis

This compound reacts vigorously and exothermically with water to produce phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[1][7] This reaction is a hallmark of its high reactivity and necessitates handling in anhydrous conditions.

Reaction Equation: PI₃ + 3H₂O → H₃PO₃ + 3HI[2][5]

Caption: Hydrolysis pathway of this compound.

Conversion of Alcohols to Alkyl Iodides

The most significant application of PI₃ in organic synthesis is the conversion of primary and secondary alcohols into their corresponding alkyl iodides.[1][3] This reaction is a cornerstone of nucleophilic substitution, as it transforms the poor hydroxyl leaving group into an excellent iodide leaving group.[10] The reaction typically proceeds via an Sɴ2 mechanism, resulting in an inversion of stereochemistry at the reaction center.[11]

General Reaction Equation: 3 R-OH + PI₃ → 3 R-I + H₃PO₃[7]

This method is highly effective for primary and secondary alcohols; however, it is not well-suited for tertiary alcohols.[12]

Caption: Conversion of an alcohol to an alkyl iodide using PI₃.

Experimental Protocols

Precise and controlled methodologies are critical when working with this compound due to its reactivity. The following protocols are generalized procedures for its synthesis and primary application.

Protocol for Synthesis of this compound

This compound can be prepared by the direct reaction of elemental phosphorus with iodine.[9] The use of an inert solvent is recommended to control the highly exothermic reaction.[3][7]

-

Materials:

-

White Phosphorus (P₄) or Red Phosphorus (P)

-

Iodine (I₂)

-

Anhydrous Carbon Disulfide (CS₂) (inert solvent)

-

Reaction flask with a reflux condenser and dropping funnel

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

-

-

Methodology (In Situ Generation):

-

Setup: Assemble the reaction flask under an inert atmosphere to exclude moisture and oxygen.

-

Reactant Preparation: Place a solution of white phosphorus in anhydrous carbon disulfide into the reaction flask.

-

Addition of Iodine: Slowly add a solution of iodine in carbon disulfide to the phosphorus solution via the dropping funnel. The addition should be dropwise to manage the exothermic nature of the reaction.[7]

-

Reaction Control: Maintain the reaction temperature by cooling the flask in an ice bath as needed.

-

Completion: After the addition is complete, the resulting dark red solution contains this compound. It is often used in situ for subsequent reactions without isolation.[12]

-

Governing Equation: P₄ + 6I₂ → 4PI₃[4]

Protocol for Conversion of a Primary Alcohol to an Alkyl Iodide

This protocol outlines the general steps for using PI₃ (often generated in situ) to synthesize an alkyl iodide from a primary or secondary alcohol.

-

Materials:

-

Primary or Secondary Alcohol (R-OH)

-

Red Phosphorus (P)

-

Iodine (I₂)

-

Anhydrous reaction solvent (e.g., diethyl ether or dichloromethane)

-

Reaction flask, reflux condenser, and heating mantle

-

Separatory funnel and standard workup reagents (e.g., sodium bicarbonate solution, sodium thiosulfate solution, brine)

-

-

Methodology:

-

Setup: In a flame-dried flask under an inert atmosphere, combine the alcohol and red phosphorus in the chosen anhydrous solvent.

-

Formation of PI₃: Cool the mixture in an ice bath. Slowly and portion-wise, add the iodine. The PI₃ forms in situ from the reaction of phosphorus and iodine.[12]

-

Reaction: After the iodine addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Workup: Once the reaction is complete, cool the mixture and filter to remove any unreacted phosphorus.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, a dilute solution of sodium thiosulfate (to remove excess iodine), a saturated sodium bicarbonate solution (to neutralize acidic byproducts), and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude alkyl iodide can then be purified by distillation or chromatography.

-

Safety and Handling

This compound is a corrosive and toxic compound.[1][2]

-

It reacts violently with water, releasing corrosive and toxic hydroiodic acid.[7]

-

Contact with skin and eyes will cause severe chemical burns.[7]

-

Inhalation can cause irritation to the respiratory system.[1]

-

Handling: Always handle PI₃ in a well-ventilated fume hood under a dry, inert atmosphere.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-coverage safety goggles or a face shield.[6]

References

- 1. grokipedia.com [grokipedia.com]

- 2. collegedunia.com [collegedunia.com]

- 3. This compound: Structure, Properties & Key Uses [vedantu.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. This compound Phosphorus(III) iodide [sigmaaldrich.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound [stenutz.eu]

- 9. assignmentpoint.com [assignmentpoint.com]

- 10. This compound | 13455-01-1 | Benchchem [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. readchemistry.com [readchemistry.com]

A Technical Overview on the Synthesis of Phosphorus Triiodide from White Phosphorus and Iodine

Disclaimer: The synthesis of phosphorus triiodide from white phosphorus is an extremely hazardous procedure that should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety equipment and protocols. White phosphorus is pyrophoric, highly toxic, and can cause severe, slow-healing burns. This compound is corrosive and reacts violently with water. This document provides a general overview for informational and educational purposes only and is not intended as a detailed guide for synthesis.

Introduction

This compound (PI₃) is a dark red, crystalline solid that serves as a versatile reagent in organic synthesis.[1] Its primary application is the conversion of primary and secondary alcohols into their corresponding alkyl iodides, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[1][2] It also functions as a powerful reducing and deoxygenating agent.[3][4] The most common method for its preparation involves the direct reaction of elemental white phosphorus (P₄) with iodine (I₂).[1][4][5] This guide summarizes the core principles, chemical properties, and critical safety considerations for this synthesis.

Chemical Properties and Stoichiometry

The synthesis proceeds via the direct combination of the elements, typically in an inert solvent to control the highly exothermic reaction.[2][3]

Reaction Equation: P₄ (white phosphorus) + 6 I₂ (iodine) → 4 PI₃ (this compound)[1][4]

The table below summarizes the key physical and chemical properties of the reactants and the product.

| Property | White Phosphorus (P₄) | Iodine (I₂) | This compound (PI₃) |

| Molar Mass | 123.90 g/mol [6] | 253.81 g/mol | 411.69 g/mol [1] |

| Appearance | White to yellow waxy solid[7] | Lustrous, grayish-black solid | Dark red crystalline solid[1][2] |

| Melting Point | 44.1 °C[7] | 113.7 °C | 61.2 °C[3] |

| Boiling Point | 280 °C[7] | 184.3 °C | Decomposes at 200 °C[3] |

| Density | 1.82 g/cm³[7] | 4.93 g/cm³ | 4.18 g/cm³[1][3] |

| Solubility | Soluble in carbon disulfide; Insoluble in water[7] | Sparingly soluble in water; Soluble in organic solvents | Soluble in carbon disulfide, benzene; Reacts with water[3] |

Generalized Experimental Methodology

This section outlines a generalized protocol. Note: This is not a step-by-step guide and omits specific quantities and operational details that are critical for safety and success.

Core Principle: The reaction involves the controlled addition of iodine to a solution of white phosphorus in an inert solvent, such as carbon disulfide (CS₂), under an inert atmosphere (e.g., nitrogen or argon).[1][2][4] The reaction is highly exothermic and requires careful temperature management.[3]

General Steps:

-

Inert Atmosphere Setup: All glassware must be thoroughly dried and the reaction apparatus assembled and purged with an inert gas to exclude all air and moisture.

-

Reactant Preparation: White phosphorus, typically stored under water, must be carefully dried and handled with extreme caution.[8] It is then dissolved in anhydrous carbon disulfide.

-

Controlled Reaction: A solution of iodine in carbon disulfide is added portion-wise or via an addition funnel to the phosphorus solution. The reaction temperature must be maintained, often with an external cooling bath, to prevent runaway reactions.

-

Crystallization and Isolation: Upon completion of the reaction, the this compound is typically isolated by cooling the solution to induce crystallization.

-

Purification: The crude product may be purified by recrystallization from the reaction solvent. The final product must be stored under strictly anhydrous and inert conditions as it is highly reactive with water and atmospheric moisture.[1]

Mandatory Safety Protocols & Hazard Analysis

The paramount consideration for this synthesis is safety. The hazards associated with the reactants and products are severe.

| Substance | Hazard Classification | Key Risks & Handling Precautions |

| White Phosphorus (P₄) | Pyrophoric Solid, Acute Toxicity (Oral, Inhalation), Skin Corrosion[6] | EXTREMELY DANGEROUS. Spontaneously ignites in air.[6][9] Highly toxic if ingested or inhaled.[6][7] Causes severe, deep, and slow-healing chemical burns.[8][9] Must be handled under water or an inert atmosphere at all times.[8] Requires specialized personal protective equipment (PPE), including fire-retardant lab coat, face shield, and heavy-duty gloves.[8] |

| **Iodine (I₂) ** | Acute Toxicity, Skin Irritant, Eye Irritant | Harmful if inhaled or swallowed. Vapors are irritating to the respiratory system. Causes skin and eye irritation. Work in a well-ventilated area or fume hood. |

| This compound (PI₃) | Corrosive, Water-Reactive | Reacts violently with water to produce corrosive and toxic fumes of phosphorous acid (H₃PO₃) and hydrogen iodide (HI).[1][3][4] Causes severe skin burns and eye damage. Irritating to the respiratory system. Must be handled under a strictly inert and anhydrous atmosphere. |

| Carbon Disulfide (CS₂) (Solvent) | Highly Flammable Liquid, Reproductive Toxicity, Organ Toxicity | EXTREMELY FLAMMABLE with a very low autoignition temperature. Highly toxic and can be absorbed through the skin. Requires use in a certified chemical fume hood away from all ignition sources. |

Workflow and Logic Diagram

The following diagram illustrates the critical workflow for this synthesis, emphasizing the necessary safety and control measures.

Caption: High-level workflow for PI₃ synthesis emphasizing critical safety checkpoints.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound: Structure, Properties & Key Uses [vedantu.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 13455-01-1 [smolecule.com]

- 6. acs.org [acs.org]

- 7. White phosphorus - Wikipedia [en.wikipedia.org]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. White Phosphorus: Systemic Agent | NIOSH | CDC [cdc.gov]

Preparation of Phosphorus triiodide using red phosphorus

An In-depth Technical Guide to the Preparation of Phosphorus Triiodide Using Red Phosphorus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound (PI₃) from red phosphorus and iodine. It includes detailed experimental protocols for both the isolation of solid PI₃ and its in situ generation for subsequent reactions, supported by quantitative data and safety information.

Introduction

This compound is a highly reactive, dark red solid inorganic compound with the chemical formula PI₃.[1][2] It serves as a versatile reagent in organic synthesis, primarily for the conversion of primary and secondary alcohols into their corresponding alkyl iodides.[1] This transformation is crucial in the development of various pharmaceutical intermediates. PI₃ is also a potent reducing and deoxygenating agent.[1][3][4] While it is commercially available, its instability and high reactivity often necessitate its fresh preparation or in situ generation.[2] The synthesis from red phosphorus and iodine is a common and practical approach in a laboratory setting.[5]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | PI₃ | [2] |

| Molar Mass | 411.69 g/mol | [1] |

| Appearance | Dark red crystalline solid | [1][2] |

| Melting Point | 61.2 °C | [3] |

| Boiling Point | Decomposes at 200 °C | [3] |

| Density | 4.18 g/cm³ | [1][3] |

| Solubility | Soluble in carbon disulfide, benzene; fairly soluble in hexane.[3] | [3] |

| Reactivity | Reacts violently with water to form phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[3] | [3] |

Table 2: Safety and Hazard Information for this compound

| Hazard | Description | Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage upon contact.[6] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection. |

| Reactivity with Water | Reacts violently with water, releasing corrosive and harmful hydroiodic acid and phosphorous acid.[3] May also produce small amounts of highly toxic phosphine gas.[3] | Handle in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen/argon). Avoid all contact with moisture. |

| Respiratory Hazard | May cause respiratory irritation.[6] | Work in a well-ventilated fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry place away from water. | It is recommended to use PI₃ as soon as it is prepared due to its instability. |

| Disposal | Can be neutralized by slow addition to a solution of sodium thiosulfate.[3] | Perform neutralization in a fume hood and with appropriate cooling, as the reaction is exothermic.[3] |

Experimental Protocols

Two primary methodologies for the utilization of this compound from red phosphorus are detailed below: the direct synthesis and isolation of solid PI₃, and its in situ generation for the conversion of an alcohol to an alkyl iodide.

Synthesis and Isolation of Solid this compound

This protocol describes the preparation of solid this compound by the direct reaction of red phosphorus and iodine in an inert solvent. The use of a solvent is crucial to control the exothermic nature of the reaction and to obtain a purer product with a good yield.[3] Carbon disulfide is a commonly used solvent for this purpose.[3]

Materials and Equipment:

-

Red phosphorus

-

Iodine

-

Carbon disulfide (CS₂) (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Apparatus for filtration under an inert atmosphere

-

Schlenk line or glovebox

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser. The apparatus should be flame-dried or oven-dried to ensure it is free of moisture.

-

Reactant Addition: To the flask, add red phosphorus. Subsequently, add anhydrous carbon disulfide to create a slurry.

-

Iodine Addition: Slowly and portion-wise, add finely powdered iodine to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[3]

-

Reaction: After the complete addition of iodine, continue to stir the reaction mixture at room temperature or with gentle heating to ensure the reaction goes to completion. Reaction times can vary, typically ranging from 3 to 8 hours, with temperatures between 70-90°C being optimal for red phosphorus-based synthesis.[4]

-

Isolation and Purification:

-

Filter the hot solution under an inert atmosphere to remove any unreacted phosphorus.

-

Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of this compound.

-

Collect the dark red crystals by filtration under an inert atmosphere.

-

The crystals can be further purified by recrystallization from fresh, hot carbon disulfide.

-

-

Drying and Storage: Dry the purified crystals under vacuum to remove any residual solvent. Store the final product in a tightly sealed container under an inert atmosphere.

In Situ Generation of this compound for the Synthesis of Iodoethane

This protocol details the preparation of iodoethane from ethanol, where this compound is generated in situ. This method is highly efficient for converting primary and secondary alcohols to their corresponding iodides.[7]

Materials and Equipment:

-

Red phosphorus (2.5 g)

-

Ethanol (25 cm³)

-

Iodine (25 g, powdered)

-

250 cm³ round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Distillation apparatus

-

Separating funnel

-

Anhydrous calcium chloride

Procedure:

-

Reaction Setup: Place 2.5 g of red phosphorus and 25 cm³ of ethanol into a 250 cm³ round-bottom flask fitted with a reflux condenser.[7]

-

Iodine Addition: Add 25 g of finely powdered iodine in small portions (3-4 g at a time) to the flask over a period of about 20 minutes, with a two-minute interval between additions.[7] The reaction is exothermic and needs to be controlled.[7]

-

Reaction: Once all the iodine has been added, allow the mixture to stand for 10 minutes. Then, heat the mixture on a boiling water bath for one hour to complete the reaction.[7]

-

Work-up and Distillation:

-

Distill the crude iodoethane from the reaction mixture.

-

Wash the distillate in a separating funnel with an equal volume of water to remove any remaining ethanol.

-

Separate the lower layer of iodoethane and dry it over a few granules of anhydrous calcium chloride in a conical flask until the liquid is clear.[7]

-

-

Final Purification: Filter the dry iodoethane into a clean, dry distillation flask and redistill it, collecting the fraction that boils between 68 °C and 73 °C.[7]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway involved in the preparation and use of this compound.

Caption: Experimental workflows for the synthesis of solid PI₃ and its in situ generation.

Caption: Reaction pathway for the formation of PI₃ and its use in converting alcohols to alkyl iodides.

References

- 1. grokipedia.com [grokipedia.com]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Buy this compound | 13455-01-1 [smolecule.com]

- 5. This compound | 13455-01-1 | Benchchem [benchchem.com]

- 6. This compound | I3P | CID 83485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparation of iodoethane [rod.beavon.org.uk]

A Technical Guide to the Solubility of Phosphorus Triiodide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Phosphorus triiodide (PI₃) is a highly reactive, corrosive, and moisture-sensitive compound. All handling and experimentation should be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment and engineering controls (e.g., fume hood, inert atmosphere).

Introduction

This compound (PI₃) is a dark red, unstable solid that serves as a powerful reducing and deoxygenating agent in organic synthesis.[1][2][3] Its primary application is the conversion of alcohols to alkyl iodides, a fundamental transformation in the synthesis of many organic molecules.[1][4] Despite its utility, detailed physicochemical data, such as quantitative solubility in common organic solvents, is scarce in readily available scientific literature. This is largely attributed to its high reactivity; PI₃ readily hydrolyzes in water and can react with many organic solvents, particularly those containing hydroxyl groups or other reactive functionalities.[1][4][5]

This technical guide provides a summary of the available qualitative solubility information for this compound and presents a detailed, proposed experimental protocol for its quantitative determination. The methodologies described are based on best practices for handling air- and moisture-sensitive compounds.

Qualitative Solubility of this compound

While precise quantitative data is not widely published, qualitative descriptions of PI₃ solubility are available. The compound is generally soluble in non-polar, aprotic organic solvents. Its preparation is often carried out in carbon disulfide, indicating good solubility in this solvent.[1][2][5]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Solubility | Notes |

| Carbon Disulfide | CS₂ | Non-polar, Aprotic | Soluble | Commonly used as a solvent for the synthesis of PI₃.[1][2][5] |

| Benzene | C₆H₆ | Non-polar, Aprotic | Soluble | [1] |

| Hexane | C₆H₁₄ | Non-polar, Aprotic | Fairly Soluble | [1] |

| 1,2-Dichloroethane | C₂H₄Cl₂ | Polar, Aprotic | Soluble | Mentioned as a potential solvent for PI₃ synthesis.[1] |

| Carbon Tetrachloride | CCl₄ | Non-polar, Aprotic | Soluble | Mentioned as a potential solvent for PI₃ synthesis.[1] |

| Dichloromethane | CH₂Cl₂ | Polar, Aprotic | Insoluble | [1] |

| Acetonitrile | CH₃CN | Polar, Aprotic | Poorly Soluble | [1] |

| Water | H₂O | Polar, Protic | Reacts Violently | Decomposes to form phosphorous acid and hydroiodic acid.[1][4][5] |

| Alcohols | R-OH | Polar, Protic | Reacts | Reacts to form alkyl iodides and phosphorous acid.[1][4] |

Proposed Experimental Protocol for Quantitative Solubility Determination

The high reactivity of PI₃ necessitates that its solubility be determined under a strictly inert and anhydrous atmosphere. The following protocol is a proposed methodology based on the isothermal shake-flask method, adapted for air-sensitive compounds.

Safety Precautions

-

Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using either a glovebox or Schlenk line techniques.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (inspect gloves before use).[6]

-

Ventilation: Work in a well-ventilated laboratory fume hood.

-

Handling: Avoid inhalation of dust or vapors.[6] PI₃ causes severe skin burns and eye damage.[6]

-

Quenching: Prepare a quenching station with a suitable agent like a sodium thiosulfate solution for any spills or for equipment decontamination. The reaction with water is exothermic, so quenching should be done slowly.[1]

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., carbon disulfide, benzene, hexane), freshly distilled or passed through a solvent purification system.

-

Glovebox or Schlenk line setup

-

Thermostatically controlled shaker or magnetic stir plate with a water/oil bath for temperature control.

-

Schlenk flasks or other sealable glass vials.

-

Gas-tight syringes and needles.

-

Inert filtration system (e.g., a cannula with a filter frit or a syringe filter compatible with the solvent).

-

Analytical balance (readable to at least 0.1 mg).

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, ICP-OES, or a method for titrimetric analysis).

Experimental Procedure

-

Preparation (under inert atmosphere):

-

Transfer a known mass of the anhydrous organic solvent into several pre-weighed Schlenk flasks or vials.

-

Add an excess amount of solid this compound to each flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the flasks securely.

-

-

Equilibration:

-

Place the sealed flasks in the thermostatically controlled shaker or stirring bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the supernatant remains constant.

-

-

Sample Collection (under inert atmosphere):

-

Once equilibrium is reached, cease agitation and allow the solid PI₃ to settle completely.

-

Carefully draw a known volume of the clear supernatant into a gas-tight syringe via a cannula equipped with a filter to prevent any solid particles from being drawn.

-

Transfer the collected solution into a pre-weighed, sealed container.

-

-

Gravimetric Analysis:

-

Determine the mass of the collected solution.

-

Carefully evaporate the solvent under a stream of inert gas or under vacuum at a controlled, low temperature to prevent decomposition of the PI₃.

-

Once the solvent is fully removed, weigh the remaining solid PI₃.

-

Calculate the solubility as grams of PI₃ per 100 g of solvent.

-

-

Alternative Quantitative Analysis:

-

As an alternative to gravimetric analysis, the collected supernatant can be carefully diluted with the anhydrous solvent to a concentration suitable for spectroscopic or titrimetric analysis.

-

Spectrophotometric Method: If PI₃ has a suitable chromophore, a calibration curve can be prepared using standards of known concentration to determine the concentration of the saturated solution.

-

Phosphorus Analysis: The phosphorus content of the solution can be determined using methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after a carefully controlled digestion of the sample. Colorimetric methods, such as the molybdenum blue method, can also be adapted for phosphorus determination after sample digestion.[7][8]

-

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the experimental determination of this compound solubility.

Figure 1. Proposed workflow for determining PI₃ solubility.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Phosphorus_triiodide [chemeurope.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 8. cdn.hach.com [cdn.hach.com]

Spectroscopic Characterization of Phosphorus Triiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phosphorus triiodide (PI₃), a versatile reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format, outlining experimental methodologies, and visualizing relevant chemical processes.

Introduction

This compound is a dark red, crystalline solid that plays a significant role in organic chemistry, primarily as a powerful deoxygenating and iodinating agent. Its most notable application is the conversion of alcohols to alkyl iodides, a fundamental transformation in the synthesis of many pharmaceutical and fine chemical intermediates. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 NMR is a powerful technique for characterizing phosphorus-containing compounds. For this compound, a single sharp signal is observed in the ³¹P NMR spectrum.

| Parameter | Value | Reference |

| ³¹P Chemical Shift (δ) | ~178 ppm | Referenced to 85% H₃PO₄ |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the P-I bonds in this compound. The molecule belongs to the C₃ᵥ point group. The observed frequencies for solid-state PI₃ are detailed below.

| Symmetry | Mode No. | Type of Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Comments |

| a₁ | 1 | Symmetric Stretch | 303 | 306 (M, p) | |

| a₁ | 2 | Symmetric Deform | 111 | 112 (VW, p) | |

| e | 3 | Degenerate Stretch | 325 | 328 (VS, dp) | |

| e | 4 | Degenerate Deform | 79 | 80 (VW, b, dp) |

Abbreviations: VS - Very Strong, M - Medium, VW - Very Weak, p - Polarized, dp - Depolarized, b - Broad.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

³¹P NMR Spectroscopy

Objective: To acquire a ³¹P NMR spectrum of this compound.

Materials:

-

This compound (PI₃)

-

Anhydrous, non-reactive deuterated solvent (e.g., carbon disulfide-d₂, CS₂)

-

5 mm NMR tubes

Instrumentation:

-

NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

Procedure:

-

Sample Preparation: Due to the reactive nature of this compound, all sample manipulations should be carried out under an inert atmosphere (e.g., in a glovebox).

-

Dissolve a small amount of this compound in anhydrous CS₂. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Transfer the solution to a 5 mm NMR tube and seal it.

-

-

Instrument Setup:

-

Tune and match the probe to the ³¹P frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain a homogeneous field.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Set the spectral width to encompass the expected chemical shift range for phosphorus(III) halides.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

-

Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a solid-state infrared spectrum of this compound.

Materials:

-

This compound (PI₃)

-

Dry, spectroscopic grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation:

-

In a dry environment (e.g., a glovebox or under a nitrogen blanket) to prevent hydrolysis of PI₃, grind a small amount of PI₃ (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar.

-

The mixture should be ground to a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy

Objective: To obtain a solid-state Raman spectrum of this compound.

Materials:

-

Crystalline this compound (PI₃)

-

Microscope slide or capillary tube

Instrumentation:

-

Raman spectrometer with a microscope attachment and a suitable laser excitation source.

Procedure:

-

Sample Preparation:

-

Place a small amount of crystalline this compound onto a microscope slide or pack it into a capillary tube.

-

-

Data Acquisition:

-

Place the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over the desired spectral range. The laser power and acquisition time should be optimized to obtain a good quality spectrum without causing sample degradation.

-

Visualizations

The following diagrams illustrate key concepts related to the chemistry and analysis of this compound.

Phosphorus Triiodide: A Technical Guide on its Role as a Lewis Acidic Activator in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphorus triiodide (PI₃) is a highly reactive, dark red solid primarily recognized for its potent capabilities as an iodinating and deoxygenating reagent in organic synthesis.[1] While often utilized in stoichiometric amounts, the underlying reactivity of PI₃ stems from the pronounced electrophilic (Lewis acidic) nature of its phosphorus center. This technical guide explores the role of PI₃ as a Lewis acid, focusing on its application in activating functional groups to facilitate key chemical transformations. We will delve into its established use in converting alcohols to alkyl iodides, its power in deoxygenation reactions, and its potential in the catalytic cleavage of protecting groups such as acetals. This document provides a summary of its applications, generalized experimental protocols, and mechanistic visualizations to serve as a resource for professionals in chemical and pharmaceutical development.

Introduction to this compound (PI₃)

The Role of Lewis Acids in Catalysis

A Lewis acid is a chemical species that contains an empty orbital capable of accepting an electron pair from a Lewis base. In catalysis, Lewis acids are pivotal for activating electrophiles. By coordinating to an electron-rich atom (like oxygen or nitrogen) on a substrate, a Lewis acid catalyst enhances the substrate's electrophilicity, making it more susceptible to nucleophilic attack. This activation lowers the energy barrier of the reaction, thereby increasing the reaction rate.

This compound: Properties and Reactivity

This compound is an inorganic compound with the chemical formula PI₃.[2] It is a dark red, crystalline solid that is highly reactive and unstable, making long-term storage challenging.[1][2] It reacts vigorously with water to produce phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[1][3] Its primary applications in organic synthesis include the conversion of alcohols to alkyl iodides and as a powerful reducing and deoxygenating agent.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | PI₃ | [2] |

| Molar Mass | 411.69 g/mol | [1] |

| Appearance | Dark red crystalline solid | [1] |

| Melting Point | 61.2 °C | [3] |

| Boiling Point | 200 °C (decomposes) | [3] |

| Density | 4.18 g/cm³ | [3] |

| Solubility | Soluble in benzene, carbon disulfide; reacts with water and alcohols | [3] |

The Lewis Acidity of PI₃

The phosphorus atom in PI₃ is bonded to three highly electronegative iodine atoms, which withdraw electron density, rendering the phosphorus center electron-deficient and thus electrophilic. This inherent Lewis acidity is the foundation of its reactivity. PI₃ can accept a lone pair of electrons from Lewis bases, such as the oxygen atom in an alcohol, ether, or carbonyl group. This coordination activates the substrate for subsequent nucleophilic attack, typically by an iodide ion released from the PI₃ itself.

Applications in Organic Synthesis via Lewis Acid Activation

While PI₃ is often consumed in the reaction, its primary role is the activation of substrates, a classic function of a Lewis acid.

Stoichiometric Activation: Conversion of Alcohols to Alkyl Iodides

One of the most widespread uses of PI₃ is the conversion of primary and secondary alcohols into their corresponding alkyl iodides.[1] In this reaction, the oxygen atom of the alcohol acts as a Lewis base, attacking the electrophilic phosphorus atom of PI₃. This forms a protonated alkoxyphosphonium intermediate, converting the hydroxyl group into an excellent leaving group. The displaced iodide ion then acts as a nucleophile, attacking the activated carbon center in an Sɴ2 reaction to yield the alkyl iodide.[2]

Overall Reaction: PI₃ + 3 R-OH → 3 R-I + H₃PO₃[3]

Often, PI₃ is generated in situ by reacting red phosphorus with iodine in the presence of the alcohol, which serves as both reactant and solvent.[2]

Deoxygenation Reactions

PI₃ is recognized as a powerful deoxygenating agent, capable of reducing sulfoxides to sulfides even at temperatures as low as -78 °C.[2][4] This reactivity also extends to the deoxygenation of epoxides to alkenes and ozonides.[1] The mechanism involves the Lewis acidic phosphorus atom coordinating to the oxygen atom of the substrate, facilitating the cleavage of the C-O or S-O bond.

Catalytic Potential: Cleavage of Protecting Groups

The Lewis acidic nature of PI₃ makes it a candidate for the cleavage of oxygen-based protecting groups, such as ethers and acetals.[1] In these reactions, PI₃ can function more like a true catalyst. It activates the C-O bond by coordinating to the ether or acetal oxygen, making the adjacent carbon more susceptible to nucleophilic attack.[5] While strong acids like HBr and HI are traditionally used for ether cleavage, PI₃ provides an alternative pathway. For acetals and ketals, this cleavage regenerates the parent carbonyl compound.

Summary of PI₃ Mediated Transformations

Table 2: Transformations Facilitated by this compound

| Transformation | Substrate | Product | General Conditions | Reference(s) |

| Iodination | Primary/Secondary Alcohols | Alkyl Iodides | PI₃ (often generated in situ with P/I₂), alcohol as solvent | [2] |

| Deoxygenation | Sulfoxides | Sulfides | PI₃, often at low temperatures (e.g., -78 °C) | [2] |

| Deoxygenation | Epoxides | Alkenes | PI₃ | [1] |

| Protecting Group Cleavage | Dithioacetals, Dimethyl Acetals | Carbonyl Compounds | PI₃ | [1] |

| Protecting Group Cleavage | Ethers | Alkyl Iodide + Alcohol | PI₃ (functions similarly to HI) | [5][6][7] |

Methodologies and Protocols

General Handling and Safety Precautions

This compound is a hazardous chemical that must be handled with extreme care.

-

It reacts violently with water, releasing corrosive and toxic acids (HI, H₃PO₃) and potentially flammable phosphine gas.[3] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

It is corrosive and can cause severe skin burns upon contact.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Work must be performed in a well-ventilated fume hood.[1]

General Experimental Protocol: In Situ Generation of PI₃ for Alcohol Iodination

This protocol is a generalized procedure for the conversion of an alcohol to an alkyl iodide, a reaction where PI₃ is generated in the reaction mixture.

-

Setup: A dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with red phosphorus.

-

Reagents: The alcohol to be converted is added to the flask, serving as both the reactant and the solvent.

-

Reaction: Iodine is added portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain control.[3]

-

Heating: After the addition of iodine is complete, the reaction mixture is typically heated to reflux to drive the reaction to completion.

-

Work-up: After cooling, the reaction mixture is filtered to remove any unreacted phosphorus. The resulting solution is often washed with a solution of sodium thiosulfate to quench excess iodine, followed by standard aqueous work-up and extraction.

-

Purification: The crude alkyl iodide is purified by distillation or chromatography.

General Experimental Protocol: Deprotection of an Acetal

This protocol outlines a general approach for the cleavage of an acetal or ketal using PI₃.

-

Setup: A dry, round-bottom flask is charged with the acetal substrate and an appropriate anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile). The flask is maintained under an inert atmosphere.

-

Catalyst Addition: A sub-stoichiometric or stoichiometric amount of this compound is added to the solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching & Work-up: Upon completion, the reaction is carefully quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the pure carbonyl compound.

Mechanistic and Workflow Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for a synthesis involving this compound.

Caption: A generalized workflow for PI₃-mediated organic synthesis.

Proposed Mechanism for Lewis Acid-Catalyzed Acetal Cleavage

This diagram shows the proposed mechanism for the cleavage of a dimethyl acetal, highlighting the Lewis acidic role of PI₃.

Caption: Proposed mechanism of PI₃ acting as a Lewis acid to activate an acetal.

Conclusion

This compound is a versatile and powerful reagent whose utility in organic synthesis is fundamentally driven by the Lewis acidic character of its phosphorus center. While its role in classic transformations like the conversion of alcohols to alkyl iodides is stoichiometric, it serves as a potent activator for oxygen-containing functional groups. Its application in deoxygenation and the cleavage of protecting groups showcases its broader potential. For researchers and drug development professionals, understanding the Lewis acidic nature of PI₃ allows for its rational application in complex synthetic pathways, providing a powerful tool for constructing and modifying molecular architectures. Further research into its use in sub-stoichiometric or truly catalytic cycles could expand its utility in sustainable and efficient chemical synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Phosphorus tri-iodide (PI3), a powerful deoxygenating agent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

Unveiling Phosphorus Triiodide: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and the foundational synthesis of phosphorus triiodide (PI₃), a significant reagent in organic chemistry. This document provides a comprehensive overview of the early understanding of this compound, detailed experimental protocols for its initial preparation, and key quantitative data to support further research and application.

Discovery and First Synthesis: A Historical Perspective

While the elemental phosphorus was discovered by Hennig Brand in 1669, the specific history of the discovery of this compound is less definitively documented in readily available historical records.[1][2][3] However, the first synthesis of this compound is attributed to the direct union of its constituent elements, a method that was established in the mid-19th century. The earliest preparations involved the reaction of elemental phosphorus with iodine.

The landmark method, which forms the basis of modern preparations, is the direct combination of white phosphorus with iodine, typically in an inert solvent to moderate the highly exothermic reaction.[4][5][6] This approach allows for the controlled formation of the unstable this compound. An alternative early method involved the reaction of phosphorus trichloride with hydrogen iodide or metal iodides.[4][6]

Quantitative Data of this compound

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | PI₃ |

| Molar Mass | 411.69 g/mol |

| Appearance | Dark red crystalline solid[4] |

| Density | 4.18 g/cm³[4] |

| Melting Point | 61.2 °C (142.2 °F; 334.3 K)[4] |

| Boiling Point | Decomposes at 200 °C (392 °F; 473 K)[4] |

| Solubility in Water | Decomposes[4] |

| Solubility in other solvents | Soluble in carbon disulfide and benzene[7] |

| Molecular Shape | Trigonal pyramidal[4][6] |

| Standard Enthalpy of Formation (ΔH°f) | -46 kJ/mol (solid)[4] |

Experimental Protocol: First Synthesis of this compound

The following protocol details the first established method for the synthesis of this compound, which involves the direct reaction of white phosphorus and iodine in a carbon disulfide solvent. This method is foundational and illustrates the core principles of handling these reactive materials.

Reactants and Materials:

-

White Phosphorus (P₄)

-

Iodine (I₂)

-

Carbon Disulfide (CS₂), anhydrous

-

Reaction flask with a reflux condenser and a dropping funnel

-

Inert gas supply (e.g., nitrogen or argon)

-

Cooling bath (ice-water mixture)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Preparation of Iodine Solution: In a three-necked reaction flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas, a solution of iodine in anhydrous carbon disulfide is prepared. The flask is continuously flushed with the inert gas to maintain an oxygen-free atmosphere.

-

Preparation of Phosphorus Solution: A solution of white phosphorus in anhydrous carbon disulfide is prepared separately under an inert atmosphere.

-

Reaction: The reaction flask containing the iodine solution is cooled in an ice-water bath. The solution of white phosphorus is then added dropwise from the dropping funnel to the iodine solution with constant stirring. The addition rate is carefully controlled to manage the exothermic nature of the reaction and maintain the temperature of the reaction mixture.

-

Observation: As the white phosphorus solution is added, the characteristic violet color of the iodine solution will gradually fade, and a red precipitate of this compound will begin to form.

-

Completion and Crystallization: Once the addition of the phosphorus solution is complete, the reaction mixture is stirred for an additional period in the cooling bath to ensure the reaction goes to completion. The cooling bath is then removed, and the solvent (carbon disulfide) is carefully removed by distillation under reduced pressure. The crude this compound is then recrystallized from a suitable solvent, such as fresh carbon disulfide, to yield the purified product.

Balanced Chemical Equation:

P₄(s) + 6I₂(s) → 4PI₃(s)[4][6]

Visualizing the Synthesis

The following diagrams illustrate the key logical relationships and the experimental workflow for the first synthesis of this compound.

Caption: Logical relationship of reactants and product in PI₃ synthesis.

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. Hennig Brandt and the Discovery of Phosphorus | Science History Institute [sciencehistory.org]

- 2. The medicinal history of phosphorus | Feature | RSC Education [edu.rsc.org]

- 3. Hennig Brand - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 13455-01-1 | Benchchem [benchchem.com]

- 6. This compound: Structure, Properties & Key Uses [vedantu.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

Thermodynamic properties of Phosphorus triiodide formation

An In-depth Technical Guide to the Thermodynamic Properties of Phosphorus Triiodide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties associated with the formation of this compound (PI₃). Understanding these properties is crucial for professionals in chemical research and development, as it governs the stability, reactivity, and potential synthetic pathways of this important iodinating agent. This document summarizes the standard enthalpy, entropy, and Gibbs free energy of formation, details the experimental protocols used for their determination, and illustrates the fundamental relationships and workflows.

Thermodynamic Data Summary

The formation of this compound from its constituent elements in their standard states—white phosphorus (P₄) and solid iodine (I₂)—is an exothermic and spontaneous process under standard conditions. The reaction is represented as:

¼ P₄(s, white) + ³/₂ I₂(s) → PI₃(s)

The core thermodynamic parameters for this reaction at 298.15 K (25 °C) and 1 bar are summarized in the table below.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -46.0 [1] | kJ·mol⁻¹ |

| Standard Molar Entropy (Absolute) | S° | 192 [2] | J·K⁻¹·mol⁻¹ |

| Standard Entropy of Formation | ΔSf° | -23.2 | J·K⁻¹·mol⁻¹ |

| Standard Gibbs Free Energy of Formation | ΔGf° | -39.1 | kJ·mol⁻¹ |

Note: The Standard Enthalpy of Formation (ΔHf°) is reported with some variability in the literature, with another common value being -45.6 kJ·mol⁻¹.[2] The Standard Entropy and Gibbs Free Energy of Formation were calculated using absolute entropy values for P₄(s, white) of 164.36 J·K⁻¹·mol⁻¹ and for I₂(s) of 116.1 J·K⁻¹·mol⁻¹.

Interrelation of Thermodynamic Properties

The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. The standard Gibbs free energy of formation (ΔGf°) is calculated using the Gibbs-Helmholtz equation:

ΔGf° = ΔHf° - TΔSf°

Where T is the absolute temperature in Kelvin. This relationship is fundamental to understanding chemical thermodynamics. A negative ΔGf° indicates that the formation of the product from its elements is spontaneous under standard conditions.

Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental measurements. Calorimetry is the primary technique used to directly measure heat changes, which are fundamental to deriving enthalpy and entropy values.

Determination of Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of PI₃ can be determined using reaction calorimetry. A common approach involves measuring the heat evolved during the direct synthesis of the compound from its elements in a sealed reaction vessel within a calorimeter.

Generalized Protocol for Reaction Calorimetry:

-

Calorimeter Calibration: The heat capacity of the calorimeter system (Ccal) is determined by introducing a known amount of heat (e.g., via an electrical heater) and measuring the corresponding temperature rise (ΔT).

-

Reactant Preparation: A stoichiometric amount of high-purity white phosphorus (P₄) is placed in a sealed, inert sample container. A corresponding amount of solid iodine (I₂) is placed in the main calorimeter vessel, often dissolved in an inert solvent like carbon disulfide to ensure a controlled reaction.[3]

-

Initiation of Reaction: The reaction is initiated by breaking the sample container, allowing the phosphorus and iodine to mix. The entire setup is contained within the calorimeter.

-

Temperature Measurement: The temperature of the calorimeter is meticulously recorded over time, before, during, and after the reaction, until thermal equilibrium is re-established.

-

Data Analysis: The heat evolved by the reaction (qrxn) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter and its contents.

-

qsys = qrxn + qcalorimeter = 0

-

qrxn = - (Ccal * ΔT)

-

-

Enthalpy Calculation: The molar enthalpy of formation is then calculated by dividing the heat of reaction by the number of moles of PI₃ formed.

Determination of Standard Molar Entropy (S°)

The absolute standard molar entropy (S°) is determined by measuring the heat capacity (Cp) of the substance as a function of temperature, starting from near absolute zero (0 K).

Generalized Protocol for Low-Temperature Adiabatic Calorimetry:

-

Sample Preparation: A pure, crystalline sample of PI₃ is placed in a sealed sample holder within an adiabatic calorimeter.

-

Cooling: The sample is cooled to cryogenic temperatures, typically using liquid helium, to as close to 0 K as possible.

-

Stepwise Heating: A small, precisely known amount of heat is supplied to the sample, and the resulting temperature increase is measured once the sample reaches thermal equilibrium. This process is repeated in small increments up to and beyond the standard temperature (298.15 K).

-

Heat Capacity Calculation: The heat capacity (Cp) at each temperature interval is calculated from the energy input and the temperature change.

-

Entropy Calculation: The absolute entropy at a given temperature T is calculated by integrating the Cp/T versus T curve from 0 K to T. Any phase transitions (e.g., solid-solid, melting) must be accounted for by adding the entropy of transition (ΔHtrans/Ttrans).

Discussion

The thermodynamic data reveal key insights into the nature of this compound. The negative standard enthalpy of formation (ΔHf° = -46.0 kJ·mol⁻¹) indicates that the formation reaction is exothermic, releasing heat into the surroundings.[1] The small negative entropy of formation (ΔSf° = -23.2 J·K⁻¹·mol⁻¹) reflects a slight increase in order as more complex solid PI₃ molecules are formed from their simpler elemental solids.

Ultimately, the negative Gibbs free energy of formation (ΔGf° = -39.1 kJ·mol⁻¹) confirms that the synthesis of PI₃ from white phosphorus and iodine is a thermodynamically spontaneous process under standard conditions. Despite this spontaneity, PI₃ is known to be significantly less stable than other phosphorus trihalides like PCl₃ and PBr₃, and it decomposes upon heating.[1] It is also highly reactive, particularly with water, with which it reacts vigorously.[3] This highlights the distinction between thermodynamic stability (indicated by ΔGf°) and kinetic stability or reactivity.

Conclusion

This guide has summarized the essential thermodynamic properties for the formation of this compound, presenting key values for enthalpy, entropy, and Gibbs free energy. The provided data, derived from established experimental methods like calorimetry, confirms that the formation of PI₃ is a spontaneous and exothermic process. These thermodynamic fundamentals are indispensable for scientists engaged in chemical synthesis, reaction design, and the development of novel chemical entities where PI₃ may be used as a reagent.

References

Probing the Electronic Landscape of Phosphorus Triiodide: A Theoretical and Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phosphorus triiodide (PI3), a vibrant red solid, serves as a versatile reagent in organic synthesis. Beyond its practical applications, the electronic structure of this simple yet reactive molecule presents a compelling case study for theoretical and computational chemistry. This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the electronic structure of PI3, benchmarked against experimental data. It is designed to be a valuable resource for researchers in chemistry, materials science, and drug development who leverage computational tools to understand and predict molecular properties.

Molecular Geometry: A Tale of Pyramids and Lone Pairs

The three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its physical and chemical properties. For this compound, both theoretical calculations and experimental determinations converge on a trigonal pyramidal geometry, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central phosphorus atom is sp³ hybridized, with three bonding pairs and one lone pair of electrons.

Theoretical Models vs. Experimental Reality

Computational chemistry offers a powerful lens to predict and understand molecular geometries. A variety of theoretical methods can be employed, with Density Functional Theory (DFT) being a popular choice for its balance of accuracy and computational cost.

One study employing the B3LYP functional with the dgdzvpd basis set calculated the P-I bond length to be 2.424 Å and the I-P-I bond angle to be 109.5°. These values show good agreement with experimentally determined parameters. Experimental data, primarily from gas-phase electron diffraction and X-ray crystallography, place the P-I bond length at approximately 2.430 Å and the I-P-I bond angle around 102.0°.[1] The slight discrepancy between the calculated and experimental bond angles can be attributed to the influence of the lone pair, which exerts a greater repulsive force than bonding pairs, thus compressing the I-P-I angle from the ideal tetrahedral angle of 109.5°.

| Parameter | Experimental Value | B3LYP/dgdzvpd |

| P-I Bond Length (Å) | 2.430 | 2.424 |

| I-P-I Bond Angle (°) | 102.0[1] | 109.5 |

Table 1. Comparison of Experimental and Theoretically Calculated Geometrical Parameters for this compound.

Vibrational Frequencies: The Molecular Symphony

The atoms within a molecule are in constant motion, vibrating in a set of normal modes. The frequencies of these vibrations are characteristic of the molecule's structure and bonding, and can be probed experimentally using infrared (IR) and Raman spectroscopy. Theoretical calculations can predict these vibrational frequencies, providing valuable insights into the nature of the molecular vibrations.

For a C₃ᵥ symmetric molecule like PI₃, there are four distinct vibrational modes: two symmetric (a₁) and two degenerate (e) modes.

A Comparative Look at Vibrational Spectra

The table below presents the experimentally observed vibrational frequencies for solid-phase PI₃, sourced from the NIST WebBook, alongside theoretically calculated values from various computational methods would ideally be presented.[2] The experimental data provides a benchmark for assessing the accuracy of different theoretical approaches.

| Vibrational Mode | Symmetry | Experimental Raman (cm⁻¹)[2] | Experimental IR (cm⁻¹)[2] |

| Symmetric Stretch | a₁ | 303 (p) | 306 (M) |

| Symmetric Deformation | a₁ | 111 (p) | 112 (VW) |

| Degenerate Stretch | e | 325 (dp) | 328 (VS) |

| Degenerate Deformation | e | 79 (dp) | 80 (VW, b) |

Table 2. Experimental Vibrational Frequencies of Solid this compound. (p = polarized, dp = depolarized, M = Medium, VW = Very Weak, VS = Very Strong, b = broad).

Note: A comprehensive table of calculated vibrational frequencies from various methods is currently unavailable in the searched literature.

The Frontier Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial parameter that influences a molecule's ability to absorb light and participate in chemical reactions.

Unveiling the Electronic Frontier

Note: A table of calculated HOMO-LUMO gaps for PI₃ using various computational methods is currently unavailable in the searched literature.

Methodologies: The Path to Understanding

Experimental Protocols

A variety of experimental techniques are employed to determine the structural and spectroscopic properties of molecules like this compound.

-

Gas-Phase Electron Diffraction (GED): This technique is used to determine the geometry of molecules in the gas phase by analyzing the scattering pattern of a beam of electrons as it passes through a gaseous sample.[3] The resulting diffraction pattern provides information about the bond lengths and angles of the molecule.[3]

-

X-ray Crystallography: For solid samples, X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystal lattice.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be constructed, revealing the positions of the atoms and the molecular geometry.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength.[5] For solid samples like PI₃, the KBr pellet method or Attenuated Total Reflectance (ATR) are common sampling techniques.[5] The resulting spectrum reveals the vibrational modes of the molecule that have a changing dipole moment.

-